4-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol
Description
4-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol is a spirocyclic compound featuring a benzopyrazolooxazine core fused with a piperidine ring. The structure includes a phenol group at the 4-position, a methoxy substituent at the 7-position, and an isopropyl group on the piperidine ring. The spiro junction introduces rigidity, which may enhance binding specificity to biological targets, while the phenol and methoxy groups contribute to solubility and hydrogen-bonding interactions .
Properties
IUPAC Name |
4-(7-methoxy-1'-propan-2-ylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O3/c1-16(2)26-13-11-24(12-14-26)27-21(19-5-4-6-22(29-3)23(19)30-24)15-20(25-27)17-7-9-18(28)10-8-17/h4-10,16,21,28H,11-15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJKIAOTSYUMTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC2(CC1)N3C(CC(=N3)C4=CC=C(C=C4)O)C5=C(O2)C(=CC=C5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol (CAS Number: 899728-19-9) is a complex organic molecule characterized by its unique structural features, which include a spirocyclic structure and multiple functional groups. This article explores its biological activity based on available research findings.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 437.5 g/mol |
| Structure | Structure |
The compound's synthesis typically involves multi-step reactions that create its spiro structure and introduce methoxy and piperidine groups. The specific reaction conditions and yields are critical for producing high-purity compounds suitable for biological testing.
Antimicrobial Activity
Recent studies have highlighted the potential antimicrobial properties of various related compounds. While specific data on the antimicrobial efficacy of This compound is limited, compounds with similar structural motifs have demonstrated significant antimicrobial activities against Gram-positive and Gram-negative bacteria.
For instance, derivatives of isatin, a related compound class, have shown promising antimicrobial effects, suggesting potential for similar activity in this compound class .
Antioxidant Activity
The antioxidant properties of phenolic compounds are well-documented. The presence of the phenolic hydroxyl group in This compound may confer protective effects against oxidative stress. Studies on related phenolic compounds indicate they can scavenge free radicals and reduce oxidative damage .
Cytotoxicity Studies
Study 1: Antimicrobial Screening of Isatin Derivatives
A study involving numerous isatin derivatives demonstrated broad-spectrum antimicrobial activity. Compounds were tested against standard bacterial strains such as Staphylococcus aureus and Escherichia coli, with some exhibiting higher activity than conventional antibiotics .
Study 2: Antioxidant Activity Assessment
Research on phenolic compounds has indicated that those with complex structures can exhibit enhanced antioxidant activities. The ability to donate electrons or hydrogen atoms makes these compounds effective in neutralizing free radicals .
Scientific Research Applications
The compound 4-(1'-Isopropyl-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol is a complex organic molecule with potential applications in various scientific fields. This article will explore its synthesis, structural characteristics, and potential applications in medicinal chemistry, materials science, and other relevant areas.
Structural Characteristics
The unique structural features of this compound include:
- Spiro Configuration : The presence of a spiro center contributes to its distinct chemical properties.
- Methoxy Group : Enhances solubility and may influence biological activity.
- Piperidine Ring : Often associated with pharmacological properties.
These features suggest that the compound may exhibit interesting interactions in biological systems or materials applications.
Medicinal Chemistry
The compound's potential as a pharmaceutical agent is significant due to its structural analogies with known bioactive molecules. Preliminary studies suggest it may have:
- Antidepressant Activity : Similar compounds have shown efficacy in modulating neurotransmitter systems.
- Anticancer Properties : Research indicates that related structures can inhibit cancer cell proliferation.
Quantitative data regarding binding affinities or biological effects would require experimental validation through pharmacological assays.
Materials Science
Due to its unique optical properties, the compound may be explored in:
- Photochromic Materials : Compounds with similar structures have been utilized in developing materials that change color upon exposure to light.
- Thermochromic Applications : The ability to change properties with temperature variations makes it suitable for smart materials.
Chemical Research
The compound can also serve as a valuable intermediate in organic synthesis, particularly in:
- Ligand Development : Its unique structure may allow it to act as a ligand in coordination chemistry.
- Reactivity Studies : Understanding its reaction mechanisms could provide insight into new synthetic pathways for complex organic molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a detailed comparison of the target compound with structurally and functionally analogous molecules, focusing on synthesis, physicochemical properties, and biological activity.
Table 1: Key Structural and Functional Comparisons
Key Differentiators
- The methoxy-phenol combination balances lipophilicity and polarity, contrasting with the benzyloxy group in ’s compound, which may reduce solubility .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?
- Methodological Answer : Synthesis typically involves multi-step organic reactions. Key steps include:
-
Cyclization : Formation of the spiro-pyrazolo-oxazine core under acidic or basic conditions (e.g., using triethylamine as a catalyst) .
-
Substituent Introduction : Methoxy and isopropyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation. Ethanol is commonly used as a solvent to enhance solubility .
-
Critical Conditions : Temperature control (60–80°C for cyclization) and catalyst selection (e.g., Pd/C for hydrogenation steps) significantly impact yield .
Synthesis Step Key Reagents Optimal Conditions Core Cyclization Triethylamine 70°C, 12 h, ethanol Methoxy Addition NaOMe, DMF 100°C, 6 h
Q. What spectroscopic and crystallographic techniques are most effective for confirming structural integrity?
- Methodological Answer :
- NMR Spectroscopy : and NMR identify proton environments and carbon frameworks. For example, methoxy protons appear as singlets (~δ 3.8 ppm) .
- X-ray Crystallography : Resolves bond lengths and stereochemistry of the spiro center, critical for confirming the fused bicyclic structure .
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H] at m/z 412.23) .
Advanced Research Questions
Q. How do substituent variations (e.g., isopropyl vs. tert-butyl) influence biological activity and receptor binding?
- Methodological Answer :
-
Structure-Activity Relationship (SAR) :
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Isopropyl Group : Enhances lipophilicity, improving membrane permeability. Compare with tert-butyl analogs to assess steric effects on receptor binding pockets .
-
Methoxy Group : Electron-donating effects stabilize π-π interactions with aromatic residues in target enzymes (e.g., kinases) .
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Experimental Design : Use competitive binding assays (e.g., SPR or ITC) to quantify affinity changes. Replace isopropyl with tert-butyl and measure IC shifts .
Substituent Biological Activity (IC) Lipophilicity (LogP) Isopropyl 12 nM 3.8 tert-Butyl 28 nM 4.2
Q. What strategies resolve discrepancies between computational predictions and experimental data for physicochemical properties?
- Methodological Answer :
- Parameter Refinement : Adjust force fields in molecular dynamics simulations to better model the spiro system’s conformational flexibility .
- Validation : Compare computational LogP (e.g., using ChemAxon) with experimental HPLC-derived values. Discrepancies >0.5 units suggest incomplete solvation models .
Q. How can microwave-assisted synthesis improve efficiency compared to traditional thermal methods?
- Methodological Answer :
- Advantages : Microwave irradiation reduces reaction times (e.g., cyclization from 12 h to 2 h) and improves yields by 15–20% via uniform heating .
- Optimization : Use sealed vessels with ethanol at 100°C and 150 W power. Monitor reaction progress via inline FTIR .
Q. What in vitro assays are recommended to evaluate the compound’s mechanism of action, and how should conflicting results be interpreted?
- Methodological Answer :
- Primary Assays :
- Kinase Inhibition : Use ADP-Glo™ assays to measure ATP competition.
- CYP450 Metabolism : LC-MS/MS quantifies metabolite formation (e.g., hydroxylated derivatives) .
- Conflict Resolution : If cytotoxicity (MTT assay) contradicts target-specific activity, perform off-target profiling (e.g., CEREP panels) to identify non-specific binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
